(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both a triazole ring and a pyrrolidine moiety.
Properties
IUPAC Name |
[1-[(1-ethylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMJTAQXHLFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Final Functionalization: The hydroxymethyl group can be added through a reduction reaction or by using a protecting group strategy followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The triazole ring can undergo reduction under specific conditions to form a dihydrotriazole.
Substitution: The ethyl group on the pyrrolidine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in bioorthogonal chemistry.
Medicine
Triazole-containing compounds are widely used in pharmaceuticals for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and dyes.
Mechanism of Action
The mechanism of action of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can coordinate with metal ions, which may be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional functional groups.
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole: Lacks the hydroxymethyl group.
(1-((1-methylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of both a pyrrolidine ring and a hydroxymethyl group in (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may confer unique chemical and biological properties, such as increased solubility, enhanced binding affinity to biological targets, or improved stability.
Biological Activity
The compound (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
CAS Number: 2098121-98-1
This compound features a pyrrolidine ring and a triazole moiety, which are critical for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The pyrrolidine ring interacts with enzymes involved in various metabolic pathways. It may act as a chiral auxiliary in peptide synthesis and influence enzyme activity through hydrogen bonding with active site residues.
- Cell Signaling Modulation : This compound can modulate signaling pathways by influencing the activity of proteins involved in cell communication and metabolism. It has been shown to affect gene expression and cellular responses to external stimuli.
- Antimicrobial Activity : Similar triazole compounds have demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Bacillus subtilis. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various triazole derivatives, including those structurally related to this compound. The compounds were tested against prostate cancer (PC3) and skin cancer (A375) cell lines using the Alamar Blue assay. Results indicated significant cytotoxicity in the tested compounds, supporting further investigation into their potential as anticancer agents .
Case Study 2: Enzyme Interaction
Research has highlighted the role of triazole derivatives in modulating enzyme activities related to peptide synthesis. The unique structural features of this compound could enhance its efficacy as a chiral auxiliary or inhibitor in biochemical reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
